Cas no 292070-01-0 (methyl 5-amino-1H-benzimidazole-2-carboxylate)

Methyl 5-amino-1H-benzimidazole-2-carboxylate is a benzimidazole derivative with a carboxylate ester functional group at the 2-position and an amino substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules, including heterocyclic compounds and benzimidazole-based scaffolds. Its structural features, such as the electron-rich amino group and the reactive ester moiety, facilitate further derivatization through nucleophilic substitution or condensation reactions. The compound is of interest in medicinal chemistry for its potential applications in developing bioactive agents. High purity and well-defined reactivity make it a valuable building block for research and industrial applications.
methyl 5-amino-1H-benzimidazole-2-carboxylate structure
292070-01-0 structure
Product name:methyl 5-amino-1H-benzimidazole-2-carboxylate
CAS No:292070-01-0
MF:C9H9N3O2
MW:191.186661481857
MDL:MFCD17976863
CID:253210
PubChem ID:17750959

methyl 5-amino-1H-benzimidazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxylicacid, 6-amino-, methyl ester
    • 5-AMINO-1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 6-Amino-1H-benzoimidazole-2-carboxylic acid methyl ester
    • methyl 6-amino-1H-benzimidazole-2-carboxylate
    • methyl 5-aminobenzimidazole-2-carboxylate
    • methyl 5-amino-1H-benzimidazole-2-carboxylate
    • methyl 5-amino-1H-1,3-benzodiazole-2-carboxylate
    • FT-0655348
    • F31231
    • A819809
    • 1H-Benzimidazole-2-carboxylic acid, 6-amino-, methyl ester
    • methyl 6-azanyl-1H-benzimidazole-2-carboxylate
    • KPLHXWFXDADDMP-UHFFFAOYSA-N
    • AS-78301
    • 292070-01-0
    • methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
    • MFCD07368329
    • 6-amino-1H-benzimidazole-2-carboxylic acid methyl ester
    • AKOS006286773
    • CS-0160735
    • AKOS015914057
    • SCHEMBL4314310
    • AC-29378
    • SY036628
    • DTXSID50590805
    • EN300-152561
    • 5-AMINO-1H-BENZOIMIDAZOLE-2-CARBOXYLICACIDMETHYLESTER
    • DB-068082
    • MDL: MFCD17976863
    • Inchi: InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12)
    • InChI Key: KPLHXWFXDADDMP-UHFFFAOYSA-N
    • SMILES: COC(C1NC2C=C(C=CC=2N=1)N)=O

Computed Properties

  • Exact Mass: 191.06900
  • Monoisotopic Mass: 191.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 81A^2

Experimental Properties

  • Density: 1.413±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 430.8 °C at 760 mmHg
  • Flash Point: 214.3 °C
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 81.00000
  • LogP: 1.51290

methyl 5-amino-1H-benzimidazole-2-carboxylate Security Information

methyl 5-amino-1H-benzimidazole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 5-amino-1H-benzimidazole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-152561-1.0g
methyl 5-amino-1H-1,3-benzodiazole-2-carboxylate
292070-01-0 75%
1g
$0.0 2023-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY135-200mg
methyl 5-amino-1H-benzimidazole-2-carboxylate
292070-01-0 95%
200mg
2220.0CNY 2021-07-14
eNovation Chemicals LLC
Y1015680-100mg
1H-Benzimidazole-2-carboxylic acid, 6-amino-, methyl ester
292070-01-0 95%
100mg
$340 2023-09-04
TRC
M878213-100mg
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
292070-01-0
100mg
$ 365.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M38690-100mg
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
292070-01-0 95%
100mg
¥1613.0 2024-07-19
eNovation Chemicals LLC
Y1015680-1g
1H-Benzimidazole-2-carboxylic acid, 6-amino-, methyl ester
292070-01-0 95%
1g
$1090 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HY135-50mg
methyl 5-amino-1H-benzimidazole-2-carboxylate
292070-01-0 95%
50mg
889.0CNY 2021-07-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD102069-1g
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
292070-01-0 95%
1g
¥6162.0 2022-03-01
Chemenu
CM363163-250mg
methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
292070-01-0 95%+
250mg
$351 2023-02-17
Enamine
EN300-152561-5.0g
methyl 5-amino-1H-1,3-benzodiazole-2-carboxylate
292070-01-0 75%
5.0g
$3147.0 2023-02-14

Additional information on methyl 5-amino-1H-benzimidazole-2-carboxylate

Comprehensive Overview of Methyl 5-Amino-1H-Benzimidazole-2-Carboxylate (CAS No. 292070-01-0)

Methyl 5-amino-1H-benzimidazole-2-carboxylate (CAS No. 292070-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzimidazole derivative is characterized by its unique molecular structure, which combines a methyl ester group with an amino-substituted benzimidazole core. The compound's versatility makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of heterocyclic compounds with potential therapeutic applications.

In recent years, the demand for methyl 5-amino-1H-benzimidazole-2-carboxylate has increased due to its role in the synthesis of small molecule inhibitors and kinase-targeting agents. Researchers are particularly interested in its potential applications in cancer drug discovery, as benzimidazole derivatives have shown promising activity against various enzyme targets. The compound's CAS number 292070-01-0 serves as a unique identifier in chemical databases, facilitating its traceability in pharmaceutical R&D workflows.

The synthesis of methyl 5-amino-1H-benzimidazole-2-carboxylate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed for quality control. The compound's molecular weight and physicochemical properties make it suitable for various medicinal chemistry applications, particularly in the design of bioactive scaffolds.

From an industrial perspective, 292070-01-0 has become increasingly important in the development of crop protection agents. Its benzimidazole core structure exhibits properties that are valuable in creating novel pesticide formulations, addressing growing concerns about sustainable agriculture and food security. This aligns with current trends in green chemistry, where researchers seek more efficient synthetic routes for such intermediates.

The stability and solubility characteristics of methyl 5-amino-1H-benzimidazole-2-carboxylate make it particularly useful in drug formulation studies. Recent publications have highlighted its potential in developing targeted therapies, especially in the context of personalized medicine. The compound's ability to serve as a building block for more complex structures has positioned it as a valuable tool in combinatorial chemistry approaches.

Quality standards for CAS 292070-01-0 are strictly maintained by manufacturers, with specifications typically including purity levels exceeding 98%. The compound is generally supplied as a crystalline powder with defined melting point ranges, ensuring consistency across research applications. Proper storage conditions, typically under inert atmosphere at controlled temperatures, are essential to maintain its stability over time.

In the context of intellectual property, several patents have been filed covering various applications of methyl 5-amino-1H-benzimidazole-2-carboxylate derivatives. This reflects the compound's commercial potential in drug discovery pipelines and its importance in pharmaceutical innovation. The growing body of scientific literature referencing this compound demonstrates its expanding role in cutting-edge research.

From a regulatory perspective, 292070-01-0 is not currently classified as hazardous under major chemical inventories. However, standard laboratory safety protocols should always be followed when handling this or any other chemical substance. The compound's material safety data sheet provides detailed information about appropriate handling procedures and personal protective equipment requirements.

The future outlook for methyl 5-amino-1H-benzimidazole-2-carboxylate appears promising, with ongoing research exploring its potential in new therapeutic areas. As the pharmaceutical industry continues to focus on structure-activity relationships and molecular design, this compound is likely to remain an important chemical intermediate in drug development programs worldwide.

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(CAS:292070-01-0)methyl 5-amino-1H-benzimidazole-2-carboxylate
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Purity:99%
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